N-Acetyl Daclatasvir (CAS 1800502-75-3) arises primarily during the manufacturing of the hepatitis C NS5A inhibitor Daclatasvir. This impurity forms through acetylation reactions at free amine sites of the Daclatasvir core structure, particularly during final coupling steps involving N-methoxycarbonyl-protected valine intermediates [5] [9]. The synthetic route employs Friedel-Crafts acylation of biphenyl precursors with chloroacetyl chloride, followed by condensation with dipeptide intermediates in acetonitrile solvent systems. Under acidic conditions (pH < 4.0) and elevated temperatures (>50°C), in situ acetylation occurs via nucleophilic attack of secondary amines on acetyl donors present in reaction mixtures [6].
Reaction parameter optimization significantly impacts impurity levels:
Table 1: Reaction Parameters Impacting N-Acetyl Daclatasvir Formation
Condition Variable | Standard Value | Impurity Level | Modified Value | Impurity Level |
---|---|---|---|---|
Reaction Temperature | 25°C | 0.3% | 60°C | 2.1% |
Coupling Catalyst | DIPEA | 0.9% | Triethylamine | 1.8% |
Solvent System | Toluene | 0.7% | Acetonitrile | 1.2% |
Reaction Duration | 4 hours | 0.8% | 12 hours | 1.9% |
Purification challenges stem from the structural similarity between N-Acetyl Daclatasvir and the parent drug, requiring specialized chromatographic separation with ammonium acetate buffer systems (10mM, pH 5.0) to achieve baseline resolution [2]. Process controls involve strict maintenance of neutral pH during final coupling stages and implementation of low-temperature crystallization to suppress acetyl migration [6].
N-Acetyl Daclatasvir (C₄₄H₅₄N₈O₈; MW 822.9 g/mol) features acetyl modifications at the pyrrolidine nitrogen atoms, confirmed through advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) analysis reveals diagnostic shifts: the carbonyl resonance at 175.2 ppm in ¹³C NMR and disappearance of the parent compound's secondary amine proton signal at δ 8.1 ppm in ¹H NMR spectra [5] [9]. High-Resolution Mass Spectrometry (HRMS) shows a characteristic mass increase of +42.021 Da versus Daclatasvir, corresponding to the acetylation modification [m/z 823.4132 (M+H)⁺] [5].
Chromatographic differentiation employs reversed-phase HPLC with photodiode array detection:
Table 2: Analytical Differentiation of N-Acetyl Daclatasvir from Related Compounds
Characterization Method | Daclatasvir | N-Acetyl Daclatasvir | Impurity A (Monodes-carboxymethyl) |
---|---|---|---|
Molecular Formula | C₄₀H₅₀N₈O₆ | C₄₄H₅₄N₈O₈ | C₃₃H₃₉N₇O₃ |
Exact Mass (g/mol) | 738.3853 | 822.4065 | 581.7120 |
¹H NMR (DMSO-d6) δ (ppm) | 8.12 (s, 1H) | Absence of 8.12 signal | 8.32 (d, 1H) |
Characteristic λₘₐₓ (nm) | 305 | 312 | 298 |
Retention Time (min)* | 12.1 | 14.3 | 9.8 |
*HPLC conditions: C18 column, 0.1% TFA/ACN gradient, 1.0 mL/min, 25°C
Stability assessments confirm N-Acetyl Daclatasvir demonstrates photooxidative resistance superior to primary degradation products like Monodes(N-carboxymethyl)valine Daclatasvir (Impurity A). Under ICH Q1B light stress conditions (1.2 million lux-hours), the acetyl derivative shows <0.2% formation versus 1.5% for Impurity A, attributed to the blocked amine reducing oxidation susceptibility [2] [9].
The synthesis of Daclatasvir generates multiple structurally distinct impurities categorized by origin:
Process-related impurities:
Degradation products:
Table 3: Comparative Profile of Major Daclatasvir-Related Impurities
Impurity Designation | Chemical Name | CAS Number | Origin | Key Chemical Feature | Detection Method |
---|---|---|---|---|---|
N-Acetyl Daclatasvir | Methyl N-[(2S)-1-[(2S)-2-[1-acetyl-5-[4-[4-[3-acetyl-2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]imidazol-4-yl]phenyl]phenyl]imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | 1800502-75-3 | Process | Acetylated pyrrolidine | HPLC Rt=14.3 min |
Impurity A | Monodes(N-carboxymethyl)valine Daclatasvir | 1007884-60-7 | Degradation | Carboxymethyl cleavage | HPLC Rt=9.8 min |
Impurity B | Methyl((S)-1-((S)-2-(5-(4′-(2-((S)-1-acetylpyrrolidin-2-yl)-1H-imidazol-5-yl)-[1,1′-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate | 1009117-26-3 | Process | Acetyl-imidazole | HRMS m/z=785.392 |
Impurity C | Methyl((S)-1-((S)-2-(4-(4′-(1H-imidazol-5-yl)-[1,1′-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate | 1417333-83-5 | Process | Deprotected imidazole | UV λₘₐₓ=290 nm |
Dimer Impurity | Bis-daclatasvir conjugate | Not available | Process | C5-C5' coupled dimer | HRMS m/z=1477.782 |
Mechanistic studies reveal that radical-mediated dimerization observed in Daclatasvir synthesis (accounting for ~0.8% total impurities) contrasts with N-Acetyl formation pathways. Under oxidative conditions, the C5 hydrogen undergoes abstraction generating radical species that dimerize, while N-Acetyl impurities require nucleophilic attack on acetyl donors . Manufacturing process refinements have reduced critical impurities through:
Quality control protocols employ gradient HPLC-UV at 305 nm with 0.05M potassium dihydrogen phosphate (pH 3.0):acetonitrile mobile phase, capable of resolving all specified impurities to ≤0.05% detection limits. This method confirms N-Acetyl Daclatasvir typically constitutes 0.3-1.2% in commercial batches, within ICH Q3A qualification thresholds [2] [7].
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: